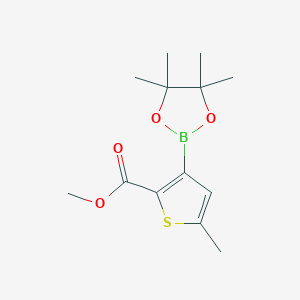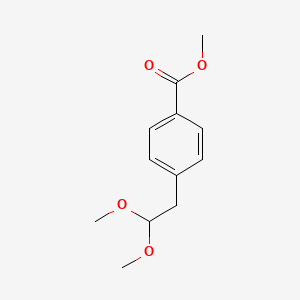
N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . This compound is characterized by its unique structure, which includes two hydroxyl groups and two methyl groups attached to a benzene ring, along with a carboximidamide functional group. It is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide typically involves the reaction of 3,5-dimethylphenol with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the carboximidamide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide is utilized in various scientific research fields, including:
Chemistry: As a reactant in the synthesis of complex organic molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the carboximidamide group can interact with nucleophilic sites on proteins, leading to modifications in their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,4-dihydroxy-3,5-dimethylbenzamide
- N,4-dihydroxy-3,5-dimethylbenzenesulfonamide
- N,4-dihydroxy-3,5-dimethylbenzenecarboxylic acid
Uniqueness
N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
N',4-dihydroxy-3,5-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-7(9(10)11-13)4-6(2)8(5)12/h3-4,12-13H,1-2H3,(H2,10,11) |
Clé InChI |
LGSHQFVAOQWNAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(2-Fluorophenyl)ethyl]prop-2-en-1-amine](/img/structure/B8438356.png)
![Benzyl 4-hydroxybicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B8438359.png)




